molecular formula C9H11NO2 B13642722 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol

Cat. No.: B13642722
M. Wt: 165.19 g/mol
InChI Key: JJCACYRFGCMHIQ-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is an organic compound with the molecular formula C9H11NO2. This compound features a methoxypyridine ring attached to a propenol group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol typically involves the reaction of 6-methoxypyridine-3-carbaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through the isomerization of propylene oxide in the presence of a lithium phosphate catalyst at elevated temperatures and pressures . This method is favored due to its high yield and simplicity.

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methoxypyridin-3-yl)prop-2-en-1-ol is unique due to the presence of both the methoxypyridine ring and the propenol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(6-methoxypyridin-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H11NO2/c1-7(6-11)8-3-4-9(12-2)10-5-8/h3-5,11H,1,6H2,2H3

InChI Key

JJCACYRFGCMHIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)C(=C)CO

Origin of Product

United States

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